![molecular formula C9H7NO4 B12065587 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-: is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring substituted with a nitroethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- can be synthesized through various synthetic routes. One common method involves the reaction of 1,3-benzodioxole with nitroethene under specific conditions. The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitroethenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while oxidation may produce various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various chemical reactions to introduce the benzodioxole moiety into target compounds.
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or other bioactive properties, making it a subject of interest for developing new pharmaceuticals.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It may serve as a lead compound for designing new drugs with specific therapeutic effects.
Industry: In the industrial sector, 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is used in the production of various chemicals and materials. Its unique chemical structure makes it valuable for creating specialized products with desired properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole: The parent compound without the nitroethenyl group.
1,4-Benzodioxine: A related compound with a different ring structure.
Methylenedioxybenzene: Another benzodioxole derivative with different substituents.
Uniqueness: 1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]- is unique due to the presence of the nitroethenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other benzodioxole derivatives, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
4-[(E)-2-nitroethenyl]-1,3-benzodioxole |
InChI |
InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2/b5-4+ |
InChI-Schlüssel |
ZESIDMAMNBQDIL-SNAWJCMRSA-N |
Isomerische SMILES |
C1OC2=CC=CC(=C2O1)/C=C/[N+](=O)[O-] |
Kanonische SMILES |
C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


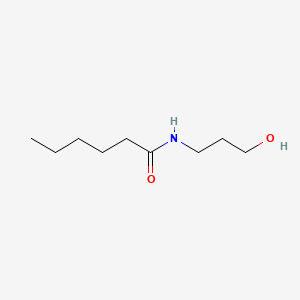

![4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
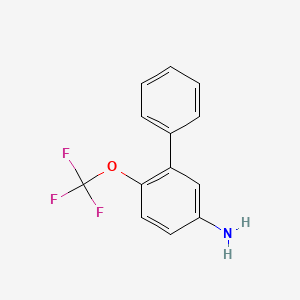


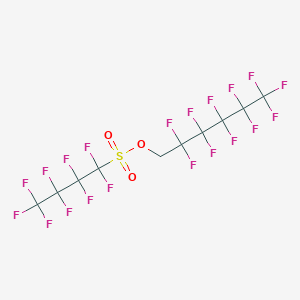
![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
![1-[(4-Azidophenyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12065558.png)
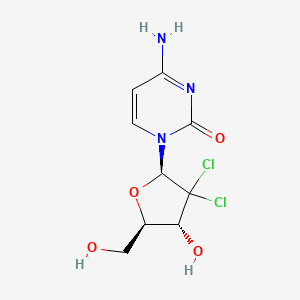
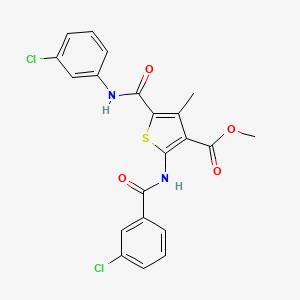
![(3aR,4S,7R,7aS)-2-[(1R,2R)-2-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-ylmethyl]cyclohexylmethyl]hexahydro-1H-4,7-methanoisoindole-1,3-dione hydrochloride](/img/structure/B12065584.png)
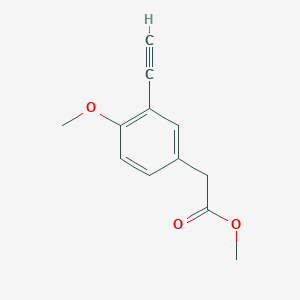
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)
